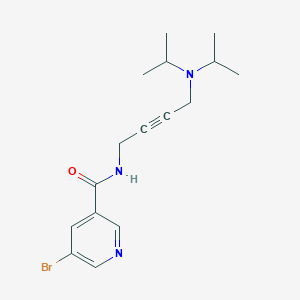

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O/c1-12(2)20(13(3)4)8-6-5-7-19-16(21)14-9-15(17)11-18-10-14/h9-13H,7-8H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKHZDVNJAIUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC(=CN=C1)Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Alkyne Formation: The brominated nicotinamide is then subjected to a Sonogashira coupling reaction with an appropriate alkyne precursor, such as 4-(diisopropylamino)but-2-yn-1-yl bromide, in the presence of a palladium catalyst and a copper co-catalyst.

Amidation: The final step involves the amidation of the resulting intermediate with an amine, typically diisopropylamine, under suitable reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or amines.

Substitution: Formation of substituted nicotinamide derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)nicotinamide

- 5-bromo-N-(4-(diethylamino)but-2-yn-1-yl)nicotinamide

- 5-bromo-N-(4-(dipropylamino)but-2-yn-1-yl)nicotinamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide exhibits unique properties due to the presence of the diisopropylamino group. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Biological Activity

5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position of the nicotinamide moiety, which is linked to a diisopropylamino but-2-yn-1-yl group. This unique structure may influence its interaction with biological targets.

Molecular Formula

- Molecular Formula : C15H20BrN3O

Structural Features

- Bromine Substitution : Enhances lipophilicity and may affect receptor binding.

- Diisopropylamino Group : Potentially increases bioavailability and modulates pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nicotinamide derivatives.

- Receptor Modulation : Its structural similarity to known neurotransmitter analogs suggests potential interactions with various receptors, including those related to the central nervous system.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction.

- Neuroprotective Effects : It could enhance GABAergic transmission, potentially benefiting conditions like epilepsy and anxiety disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotection | Enhanced GABAergic activity | |

| Enzyme Inhibition | Possible inhibition of GABA-AT |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Effect on Activity |

|---|---|

| Addition of Bromine | Increased lipophilicity |

| Diisopropylamino substitution | Enhanced receptor affinity |

| Alteration in alkynyl chain length | Modulated enzyme inhibition |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Properties

In a separate investigation focusing on neuroprotection, the compound was tested for its ability to modulate GABA levels. Results showed that it effectively inhibited GABA aminotransferase (GABA-AT), leading to increased GABA concentrations in neuronal cultures, which could have implications for treating neurological disorders.

Q & A

What are the optimal synthetic routes for 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide, and how can reaction conditions be systematically optimized?

Level : Basic

Methodological Answer :

The synthesis of this compound typically involves multi-step reactions, including amide bond formation and alkyne functionalization. A common approach involves coupling 5-bromonicotinic acid derivatives with propargylamines under coupling agents like HATU or EDC in solvents such as THF or DMF. Key parameters to optimize include:

- Temperature : Reflux conditions (~60–80°C) to enhance reaction kinetics.

- Catalyst/base : Potassium carbonate or triethylamine for deprotonation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Monitoring via TLC and characterization by -NMR and LC-MS ensures intermediate purity . For systematic optimization, factorial design (e.g., 2 designs) can evaluate interactions between variables like solvent polarity, stoichiometry, and reaction time .

Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and amide bond formation.

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet).

- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities.

- X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies.

Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .

How can computational modeling predict the compound’s biological targets and mechanism of action?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to screen against target libraries (e.g., kinases, GPCRs). Focus on the bromopyridine moiety’s electrophilic interactions.

- MD Simulations : Assess binding stability (e.g., RMSD/RMSF analysis) in explicit solvent models (CHARMM/AMBER force fields).

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP, PSA) descriptors with bioactivity data.

AI-driven platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize synthetic pathways .

What strategies address solubility challenges in in vitro assays?

Level : Advanced

Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility without denaturing proteins.

- Lipid-based Formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) for cell permeability studies.

- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility.

Dynamic light scattering (DLS) monitors aggregation, while equilibrium solubility assays (shake-flask method) quantify solubility limits .

How should contradictory biological activity data across assays be resolved?

Level : Advanced

Methodological Answer :

- Dose-Response Curves : Replicate assays with standardized protocols (n ≥ 3) to identify outliers.

- Off-target Profiling : Use selectivity panels (e.g., Eurofins CEREP) to rule out non-specific binding.

- Meta-analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile discrepancies.

Theoretical frameworks linking molecular conformation to bioactivity (e.g., conformational entropy) guide mechanistic hypotheses .

What computational tools model the compound’s pharmacokinetic properties?

Level : Advanced

Methodological Answer :

- ADMET Prediction : SwissADME or ADMETlab2.0 estimate logP, CYP450 inhibition, and BBB permeability.

- PBPK Modeling : GastroPlus or Simcyp simulate absorption/distribution using physiological parameters (e.g., tissue-blood partition coefficients).

- Metabolic Pathways : CypReact predicts Phase I/II metabolism, highlighting potential reactive metabolites.

AI-driven platforms enable iterative refinement of models using experimental PK data .

How can factorial design optimize reaction yields and minimize by-products?

Level : Advanced

Methodological Answer :

- Screening Designs : 2 factorial designs test variables (e.g., temperature, catalyst loading, solvent ratio).

- Response Surface Methodology (RSM) : Central composite designs identify optimal conditions for maximum yield.

- DoE Software : JMP or Minitab automates analysis, highlighting significant interactions (e.g., solvent polarity × temperature).

For example, a 3 design might reveal that DMF at 70°C with 1.2 eq. HATU maximizes coupling efficiency .

What analytical methods identify degradation products under accelerated stability conditions?

Level : Advanced

Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-HRMS/MS : Fragment ions map degradation pathways (e.g., hydrolysis of the amide bond).

- NMR Tracking : Compare degraded vs. intact samples to assign structural changes.

Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard storage .

How to validate the compound’s target engagement in cellular models?

Level : Advanced

Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding.

- BRET/FRET : Quantify intracellular target interaction in real time.

- CRISPR Knockout : Confirm loss of activity in target-deficient cells.

Dose-dependent correlation between target occupancy and phenotypic response (e.g., IC) validates specificity .

What interdisciplinary approaches enhance SAR studies?

Level : Advanced

Methodological Answer :

- Chemoproteomics : Use photoaffinity probes to capture off-target interactions.

- Microfluidics : High-throughput screening in organ-on-chip models mimics in vivo conditions.

- Machine Learning : Train neural networks on bioactivity datasets to prioritize analogs.

Integrate CRDC 2020 frameworks (e.g., RDF2050108 for process simulation) to align chemical engineering with biological validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.